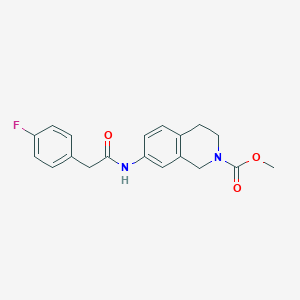

methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a tetrahydroisoquinoline derivative featuring a methyl carboxylate group at the 2-position and a 2-(4-fluorophenyl)acetamido substituent at the 7-position. The compound’s structure combines a lipophilic 4-fluorophenyl group with a polar acetamido linkage, balancing solubility and membrane permeability. Its synthetic route likely involves palladium-catalyzed cross-coupling or amide bond formation, as seen in analogous compounds .

Properties

IUPAC Name |

methyl 7-[[2-(4-fluorophenyl)acetyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-25-19(24)22-9-8-14-4-7-17(11-15(14)12-22)21-18(23)10-13-2-5-16(20)6-3-13/h2-7,11H,8-10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBOZWWJJHAKON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(2-(4-fluorophenyl)acetamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1448050-12-1) is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The structure features a dihydroisoquinoline core, an acetamido group, and a fluorophenyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1448050-12-1 |

| Molecular Formula | C19H19FN2O3 |

| Molecular Weight | 342.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Research indicates that this compound exhibits multiple pharmacological effects, particularly through the inhibition of specific enzymes and modulation of signaling pathways.

- Phosphodiesterase Inhibition : The compound has been shown to inhibit phosphodiesterase 4D (PDE4D), which plays a significant role in inflammatory responses. Its IC50 value against PDE4D has been reported at approximately 20.8 µM, indicating moderate potency in reducing inflammation-related mediators such as IL-4 and TNF-α in experimental models .

- Anti-inflammatory Activity : In vivo studies demonstrated that the compound effectively reduces lung inflammation induced by allergens or lipopolysaccharides (LPS). It blocks the release of pro-inflammatory cytokines, suggesting its potential use in treating conditions like asthma .

- Antitumor Properties : Preliminary investigations have indicated that derivatives related to this compound may exhibit selective cytotoxic effects against cancer cell lines such as MDA-MB-231. The mechanism appears to involve interaction with cell cycle regulators, thereby inhibiting tumor growth without affecting normal cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their implications for therapeutic applications:

- Study on PDE Inhibition : A comparative analysis of various PDE inhibitors highlighted that this compound displayed a favorable profile in modulating inflammatory responses without significant side effects commonly associated with other PDE inhibitors like Rolipram .

- Antitumor Activity : Research into structurally similar compounds has shown promising results in inhibiting the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structural motifs demonstrated enhanced selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 7-position and ester groups (methyl vs. tert-butyl). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

From ; *From ; †From (Compound 7c); ‡From

Electronic and Steric Effects

- In contrast, the target compound’s 4-fluorophenyl group offers moderate electron withdrawal with reduced steric bulk .

- Steric Hindrance : The 2-chloro-6-fluorobenzamido group () introduces ortho-substituents that may restrict rotational freedom, whereas the target’s acetamido linkage (NHCOCH₂-) provides flexibility for conformational adaptation .

Pharmacokinetic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.